REACTION_CXSMILES
|
[CH:1]1C=CC=CC=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH3:1][C:9]1[CH:8]=[N:7][CH:12]=[CH:11][CH:10]=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated into 2 phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 1800 ml of benzene hourly
|
Type
|
DISTILLATION
|
Details
|
In the distillation of the benzene phases
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.5% |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C=CC=CC=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH3:1][C:9]1[CH:8]=[N:7][CH:12]=[CH:11][CH:10]=1.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated into 2 phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 1800 ml of benzene hourly
|
Type
|
DISTILLATION
|
Details
|
In the distillation of the benzene phases
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.5% |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |